4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts, controlled temperatures, and solvent systems to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: Known for its inhibitory effects on specific enzymes.
Uniqueness
4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a broad range of enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
87412-78-0 |
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Molecular Formula |
C17H11ClN4 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11ClN4/c18-15-9-5-4-8-13(15)16-14-10-21-22(17(14)20-11-19-16)12-6-2-1-3-7-12/h1-11H |
InChI Key |
XSDUKHHTKFSTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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